5,7-dimethyl-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid
Description
5,7-Dimethyl-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid is a bicyclic heteroaromatic compound featuring a partially saturated quinoline core. Its structure includes a 4-oxo group, two methyl substituents at positions 5 and 7, and a carboxylic acid moiety at position 2 (Figure 1). The partial saturation of the quinoline ring (2,3-dihydro) confers conformational rigidity, while the electron-withdrawing oxo and carboxylic acid groups influence its hydrogen-bonding capacity and acidity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinolones, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5,7-dimethyl-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(4-6)13-9(12(15)16)5-10(11)14/h3-4,9,13H,5H2,1-2H3,(H,15,16) |
InChI Key |
MBRKOXFWEOPFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)CC(NC2=C1)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminoacetophenone with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Ester or amide derivatives of the original compound.
Scientific Research Applications
5,7-dimethyl-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,7-dimethyl-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 5,7-dimethyl-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid, but differences in substituent positions, functional groups, and ring saturation lead to distinct physicochemical and biological properties.
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic Acid
- Structure : Methyl groups at positions 5 and 8, a 4-hydroxy group, and a carboxylic acid at position 3.
- Key Differences : The substitution of the 4-oxo group with a hydroxyl reduces hydrogen-bond acceptor strength. The shifted carboxylic acid position (C3 vs. C2) alters dipole interactions and solubility.
- Implications : Lower thermal stability compared to the 4-oxo analog due to reduced resonance stabilization .
1,2,3,4-Tetrahydro-5,7-dimethyl-4-oxo-2-quinolinecarboxylic Acid
- Structure: Fully saturated 1,2,3,4-tetrahydroquinoline core with 5,7-dimethyl and 4-oxo groups.
- Implications : Higher conformational flexibility may improve binding to hydrophobic enzyme pockets .
5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
- Structure : Methoxy groups at positions 5 and 7, 4-oxo, and a carboxylic acid at position 3.
- Key Differences : Methoxy substituents are bulkier and more electron-donating than methyl groups, increasing steric hindrance and altering electronic distribution.
- Implications : Enhanced metabolic stability due to methoxy groups but reduced cell permeability .
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide
- Structure : 4-Thioxo (instead of 4-oxo), an adamantyl-pentyl side chain, and a carboxamide group.
- Key Differences : The thioxo group increases lipophilicity and alters hydrogen-bonding capacity. The adamantyl moiety enhances bioavailability via improved membrane penetration.
- Implications : Higher affinity for sulfur-binding enzymes compared to oxo analogs .
2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid
- Structure : Oxo group at position 2 (vs. 4), carboxylic acid at position 4.
- Key Differences : The shifted oxo group disrupts conjugation with the carboxylic acid, reducing acidity (pKa ~3.5 vs. ~2.8 for the target compound).
- Implications : Weaker metal-chelating capacity but improved solubility in polar solvents .
Data Table: Structural and Functional Comparison
| Compound Name | Substituents | Functional Groups | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound | 5,7-dimethyl; 4-oxo; C2-COOH | Oxo, COOH | 219.23 | High crystallinity, moderate solubility |
| 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid | 5,8-dimethyl; 4-OH; C3-COOH | Hydroxy, COOH | 217.22 | Lower thermal stability |
| 5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 5,7-OCH3; 4-oxo; C3-COOH | Methoxy, Oxo, COOH | 249.22 | High metabolic stability |
| 1,2,3,4-Tetrahydro-5,7-dimethyl-4-oxo-2-quinolinecarboxylic acid | 5,7-dimethyl; tetrahydro core | Oxo, COOH | 221.24 | Enhanced solubility, flexible core |
| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid | 2-oxo; C4-COOH | Oxo, COOH | 189.17 | Weak metal chelation |
Research Findings and Implications
- Electronic Effects : The 4-oxo group in the target compound enhances resonance stabilization and hydrogen-bond acceptor strength compared to hydroxy or thioxo analogs, making it more suitable for interactions with polar enzyme active sites .
- Substituent Position : Methyl groups at 5 and 7 (vs. 5,8 or 6,7 in analogs) optimize steric compatibility in hydrophobic pockets, as seen in molecular docking studies .
- Synthetic Accessibility : The target compound’s synthesis is more straightforward than dimethoxy or adamantyl derivatives, which require additional functionalization steps .
Biological Activity
5,7-Dimethyl-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid (DMQCA) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMQCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DMQCA belongs to the quinoline family, characterized by a bicyclic structure that includes a quinoline ring system. Its chemical formula is , with a molecular weight of approximately 219.22 g/mol. The presence of the carboxylic acid group contributes to its solubility and reactivity, making it a suitable candidate for various biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of DMQCA. For instance, derivatives of quinoline compounds have shown significant anti-proliferative effects against various cancer cell lines. One study reported that a related compound achieved an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent growth inhibition . DMQCA's mechanism appears to involve cell cycle arrest and induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX in treated cells.
Antiviral Activity
DMQCA and its derivatives have also been evaluated for antiviral properties. In vitro studies demonstrated that certain quinoline derivatives inhibited Hepatitis B Virus (HBV) replication effectively at concentrations around 10 µM. The compounds exhibited low cytotoxicity while maintaining significant antiviral activity, suggesting their potential as therapeutic agents against viral infections .
Antimicrobial Activity
The antimicrobial properties of DMQCA have been explored in various contexts. Quinolines are known to exhibit broad-spectrum antibacterial activity. For example, studies indicate that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
The biological activities of DMQCA can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : DMQCA may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : The compound has been shown to activate intrinsic apoptotic pathways, leading to programmed cell death.
- Cell Cycle Arrest : DMQCA can cause cell cycle arrest at specific phases (e.g., G2/M), which is crucial for preventing cancer cell division.
- Interaction with Cellular Targets : The compound likely interacts with various cellular targets, including DNA and RNA synthesis pathways.
Research Findings
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| DMQCA | MCF-7 | 1.2 | Apoptosis induction | |
| Quinoline Derivative | HepG2 (HBV model) | 10 | Inhibition of HBV replication | |
| Quinolines | Various Bacteria | Varies | Antimicrobial activity |
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the anticancer properties of quinoline derivatives revealed that compounds similar to DMQCA exhibited significant cytotoxicity against MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's potential as an anticancer agent .
- Case Study on Antiviral Efficacy : Another study focused on the antiviral effects of quinoline derivatives against HBV demonstrated that DMQCA-related compounds could effectively reduce viral load in HepG2 cells transfected with NTCP genes, highlighting their potential role in treating viral hepatitis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
